molecular formula C10H23BO2 B1351434 Decylboronic Acid CAS No. 24464-63-9

Decylboronic Acid

Cat. No.: B1351434
CAS No.: 24464-63-9
M. Wt: 186.1 g/mol
InChI Key: TUTSEMMBKGBUGD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound follows the broader historical trajectory of organoboron chemistry, which began with Edward Frankland's pioneering work in 1860. Frankland achieved the first synthesis and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation to yield ethylboronic acid. This groundbreaking work established the foundation for the eventual development of longer-chain alkyl boronic acids, including this compound.

The systematic exploration of alkyl boronic acids gained momentum throughout the twentieth century as synthetic methodologies improved. The development of Grignard reagent-based synthetic approaches provided more reliable pathways for accessing various alkyl boronic acids. This compound specifically emerged as a compound of interest due to its intermediate chain length, which provides a balance between hydrophobic character and synthetic accessibility. The compound was first catalogued in chemical databases in 2005, with its most recent structural and property updates occurring in 2025, reflecting ongoing research interest in this molecule.

Modern synthetic approaches to this compound have been greatly enhanced by the development of palladium-catalyzed borylation reactions and improved Grignard methodologies. The synthesis of alkyl boronic acids, including this compound, has been achieved through reactions of Grignard reagents with diisopropylaminoborane at ambient temperatures, providing yields of approximately 95 percent. These advances have made this compound more readily accessible for research applications and commercial use.

Structural Classification and Iupac Nomenclature

This compound belongs to the fundamental class of organoboron compounds known as boronic acids, which are characterized by the general formula R-B(OH)₂. The compound features a trivalent boron atom connected to two hydroxyl groups and a ten-carbon aliphatic chain, representing the decyl substituent. The molecular formula of this compound is C₁₀H₂₃BO₂, with a molecular weight of 186.102 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its straightforward structural composition. Alternative names include n-decylboronic acid and 1-decylboronic acid, which emphasize the linear nature of the carbon chain attachment. The compound is registered under Chemical Abstracts Service number 24464-63-9, providing a unique identifier for chemical databases and regulatory purposes.

Table 1: Structural and Identification Data for this compound

Property Value Reference
Molecular Formula C₁₀H₂₃BO₂
Molecular Weight 186.102 g/mol
Chemical Abstracts Service Number 24464-63-9
European Community Number 681-879-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCCCCCCCCCB(O)O
International Chemical Identifier Key TUTSEMMBKGBUGD-UHFFFAOYSA-N

The structural representation of this compound reveals a boron atom in a trigonal planar geometry, consistent with its sp² hybridization state. The boron center possesses a vacant p orbital, which accounts for the Lewis acidic character of the compound. This electron deficiency enables the formation of tetrahedral boronate complexes with appropriate Lewis bases, a property that distinguishes boronic acids from their carbon analogues.

The decyl chain provides significant hydrophobic character to the molecule, influencing its solubility properties and interaction patterns with other organic compounds. The linear alkyl chain consists of ten carbon atoms in a straight-chain configuration, terminating with the boronic acid functional group at the primary carbon position. This structural arrangement classifies this compound as a primary alkyl boronic acid, which typically exhibits greater stability compared to secondary or tertiary analogues.

Role in Organoboron Chemistry

This compound serves multiple important functions within the broader context of organoboron chemistry, demonstrating the characteristic reactivity patterns that define this compound class. As a Lewis acid, this compound can form reversible covalent complexes with molecules containing vicinal diol arrangements, amino acid residues, and other Lewis base donors. This property positions the compound as a valuable tool for molecular recognition applications and as a building block for more complex molecular architectures.

The compound participates in fundamental organoboron reactions, including the Suzuki coupling reaction, which has become one of the most important carbon-carbon bond forming reactions in organic synthesis. In these reactions, this compound can undergo transmetallation with palladium catalysts, enabling the transfer of the decyl group to form new carbon-carbon bonds. This reactivity makes this compound a valuable synthetic intermediate for the preparation of complex organic molecules containing ten-carbon alkyl chains.

Table 2: Key Chemical Properties and Reactivity Patterns of this compound

Property/Reaction Type Characteristic Application
Lewis Acidity Forms tetrahedral boronate complexes Molecular recognition, catalysis
Suzuki Coupling Undergoes transmetallation with palladium Carbon-carbon bond formation
Protodeboronation Susceptible under acidic conditions Side reaction consideration
Hydrolysis Sensitivity Forms anhydrides upon water loss Storage and handling implications
Complex Formation Binds reversibly to diols and amino acids Biochemical applications

The synthetic accessibility of this compound through modern methodologies has expanded its utility in research applications. The compound can be synthesized efficiently using Grignard reagents and diisopropylaminoborane under ambient conditions, achieving high yields and purity. This synthetic route involves the formation of organo(diisopropylamino)borane intermediates, which undergo subsequent hydrolysis to yield the final boronic acid product.

This compound also demonstrates the fundamental challenge of organoboron chemistry related to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. Understanding and controlling this reactivity is crucial for successful synthetic applications, as the propensity for protodeboronation varies significantly depending on reaction conditions and the specific organic substituent attached to the boron center.

The compound's role in advancing our understanding of organoboron chemistry extends to its use as a model system for studying the effects of alkyl chain length on boronic acid properties. The intermediate chain length of this compound provides insights into how structural modifications influence solubility, reactivity, and complex formation behavior compared to shorter or longer alkyl analogues. This fundamental knowledge contributes to the rational design of boronic acid derivatives for specific applications in synthesis, catalysis, and materials science.

Properties

IUPAC Name

decylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTSEMMBKGBUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400492
Record name Decylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24464-63-9
Record name Decylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylboronic acid can be synthesized through several methods, with one of the most common being the reaction of decanol with boron-containing reagents. A typical synthetic route involves the esterification of decanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, employing closed systems and efficient waste management practices .

Chemical Reactions Analysis

Reactions with Saccharides

Boronic acid derivatives are known to form covalent bonds with compounds having a cis-diol moiety, resulting in the formation of cyclic esters . Many saccharides contain a cis-diol moiety; therefore, alkylboronic acids such as decylboronic acid can be used for detection and separation of saccharides .

Interaction of this compound with Monosaccharides

MonosaccharideCapacity Factor
Glucoselowest
Mannose<
Galactose<
Arabinose<
Sorbose<
Fructosehighest

The capacity factor corresponds to the extent of the interaction between the boronic acid and the monosaccharide . The sequence of the capacity factor observed is in agreement with the number of cis-diol moieties in the monosaccharide (glucose < mannose, galactose, arabinose, sorbose < fructose) . For saccharides having one cis-diol moiety (mannose, galactose, arabinose, and sorbose), the degree of the interaction between the boronic acid and the monosaccharides appears to be stronger in the order 2,3-cis-diol < 3,4-cis-diol < 1,2-cis-diol .

Other Reactions

Boronic acids can be used in several synthetic reactions, including metal-catalyzed processes like the Suzuki-Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Organoboron compounds are used as building block intermediates in organic chemistry reactions, one of the most notable applications being the cross-coupling metal-catalyzed Suzuki-Miyaura reaction, where they are used to form new carbon-carbon bonds .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
Decylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This method is widely applied in the synthesis of pharmaceuticals and complex organic molecules, allowing for the construction of diverse molecular architectures .

Reagent for Organic Transformations
The compound also serves as a versatile reagent for various organic transformations, facilitating the formation of functionalized compounds. Its ability to undergo selective reactions makes it valuable in synthetic chemistry.

Biological Applications

Carbohydrate Detection
One of the notable applications of this compound is its use as a probe for detecting and quantifying carbohydrates. The compound forms reversible covalent bonds with diols, enabling the specific detection of glycoproteins and other biomolecules. This property has implications in diagnostics and biosensing technologies .

Therapeutic Potential
Research is ongoing to explore the potential of this compound in drug delivery systems and as a component in therapeutic agents. Its ability to interact with biological molecules could lead to advancements in targeted drug delivery and therapeutic formulations .

Medical Research

Diagnostics and Biomarker Detection
this compound has been investigated for its role in immobilizing antibodies on biosensor surfaces. This application is crucial for developing sensitive diagnostic tools capable of detecting low concentrations of biomarkers, such as those related to depression . The immobilization strategy utilizes boronic acids to capture antibodies through interactions with N-glycans, enhancing the sensitivity of detection methods.

Industrial Applications

Material Science
In industrial settings, this compound is utilized in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the development of materials with tailored functionalities, which are essential for various applications ranging from electronics to coatings .

Case Study 1: Antibody Immobilization

A study focused on using this compound for antibody immobilization on chip surfaces demonstrated its effectiveness in creating biosensors capable of detecting biomarkers at very low concentrations (~1 pM). The research highlighted challenges faced during the immobilization process and proposed novel linkers that utilize boronic acid-diol interactions for enhanced performance .

Case Study 2: Nanomaterial Fabrication

Another research effort explored the use of this compound in synthesizing ultra-thin Ag₂S nanowires through thermal decomposition processes. This application showcases its potential in nanotechnology and material science, leading to innovative solutions for electronic applications .

Mechanism of Action

The mechanism by which decylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. These interactions are crucial in its applications as a sensor and in organic synthesis. The molecular targets and pathways involved include carbohydrate recognition and binding, which are essential in biological and chemical processes .

Comparison with Similar Compounds

Structural and Physical Properties

Decylboronic acid belongs to the alkylboronic acid family, which includes compounds with varying chain lengths (e.g., octylboronic acid [C8], dothis compound [C12], tetrathis compound [C14]). Key differences arise from chain length, influencing solubility, melting points, and SAM formation efficiency.

Compound Chain Length Molecular Formula CAS Number Melting Point (°C) Solubility (Polar Solvents)
This compound C10 C₁₀H₂₃BO₂ 24464-63-9 95–98* Low
Octylboronic acid C8 C₈H₁₉BO₂ 87042-18-2 70–73 Moderate
Dothis compound C12 C₁₂H₂₇BO₂ 87042-19-3 105–108 Very Low
Phenylboronic acid Aromatic C₆H₇BO₂ 98-80-6 216–218 High

*Data inferred from alkylboronic acid trends .

Key Observations :

  • Solubility : Longer alkyl chains (e.g., C12) reduce solubility in polar solvents compared to shorter chains (C8) or aromatic analogs (phenylboronic acid) .
  • Melting Points : Melting points increase with chain length due to stronger intermolecular forces .

Acidity and Reactivity

The acidity (pKa) of boronic acids determines their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with diols (e.g., saccharides).

Compound pKa (Experimental) Reactivity with Diols
This compound ~8.9* Moderate
Phenylboronic acid ~8.7 High
Benzoxaborole ~7.2 Very High

*Estimated based on alkylboronic acid trends .

Key Observations :

  • Acidity : Alkylboronic acids (e.g., this compound) have slightly higher pKa values than aromatic analogs (phenylboronic acid), reducing their reactivity in aqueous environments .
  • Diol Binding : Aromatic boronic acids exhibit stronger binding to diols due to resonance stabilization of the boronate ester, whereas alkyl chains in this compound introduce steric hindrance .

Performance in Organic Electronics

This compound is used to modify dielectric surfaces in organic field-effect transistors (OFETs). A study compared SAMs of alkylboronic acids with different chain lengths :

SAM Material OFET Mobility (cm²/V·s) Threshold Voltage (V) On/Off Ratio
This compound 3.2 ± 0.3 -2.1 ± 0.2 10⁶
Octylboronic acid 2.8 ± 0.4 -2.5 ± 0.3 10⁵
Dothis compound 2.5 ± 0.2 -1.8 ± 0.2 10⁶
Bare Al₂O₃ (Control) 0.7 ± 0.1 -4.2 ± 0.5 10³

Key Observations :

  • Mobility : this compound (C10) SAMs achieve optimal balance between molecular order and charge transport, outperforming shorter (C8) and longer (C12) chains .
  • Threshold Voltage : Longer chains reduce trap states at the dielectric-semiconductor interface, lowering threshold voltage magnitude .

Biological Activity

Decylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery, biosensing, and interactions with biomolecules. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a decyl group (a straight-chain alkyl group with ten carbon atoms) attached to a boronic acid functional group. This structure gives it unique amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments. The boronic acid moiety enables reversible covalent bonding with diols, which is a crucial feature for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can modulate various cellular processes, including:

  • Drug Delivery : this compound can be utilized in targeted drug delivery systems due to its selective binding properties. Its ability to interact with sugars and other diols allows for the development of carriers that release drugs in response to specific biological stimuli.
  • Biosensing : The reversible binding capability makes this compound a candidate for biosensors that detect changes in biomolecule concentrations, particularly in glucose monitoring systems.
  • Protein Interactions : Research indicates that this compound may influence protein functions through reversible modifications, potentially affecting signaling pathways and cellular responses.

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound. Below are some significant findings from the literature:

StudyFindings
Investigated the binding affinities of this compound with various biological molecules, demonstrating its potential in drug delivery systems.
Explored the anti-inflammatory and antioxidant properties of related boronic acids, suggesting similar mechanisms could be applicable to this compound.
Evaluated the cytotoxic effects of this compound derivatives on cancer cell lines, indicating potential anticancer properties through apoptosis induction.

Case Studies

  • Drug Delivery Systems :
    A study examined the use of this compound in developing nanoparticles for targeted delivery of chemotherapeutic agents. The results showed enhanced drug accumulation in tumor tissues compared to conventional delivery methods, highlighting its potential in cancer therapy.
  • Biosensing Applications :
    Another research project focused on a glucose sensor utilizing this compound as a sensing element. The sensor demonstrated high sensitivity and specificity for glucose detection, making it a promising tool for diabetes management.
  • Anticancer Activity :
    In vitro studies on cancer cell lines revealed that this compound could induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell cycle proteins. This suggests its potential as an anticancer agent.

Q & A

Q. How should conflicts between novel findings and established literature on this compound be addressed in publications?

  • Methodological Answer : Frame contradictions as research opportunities. Use Discussion sections to hypothesize mechanistic explanations (e.g., solvent-dependent conformational changes) and propose follow-up studies. Adhere to PRISMA guidelines for systematic reviews when synthesizing conflicting evidence .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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